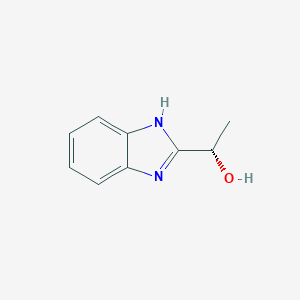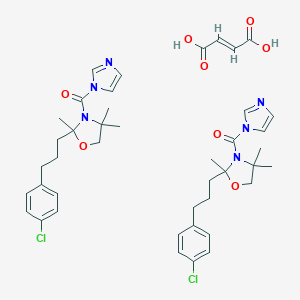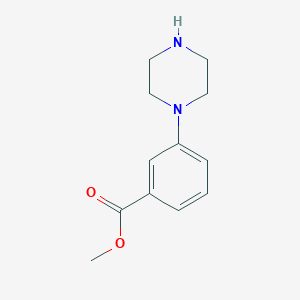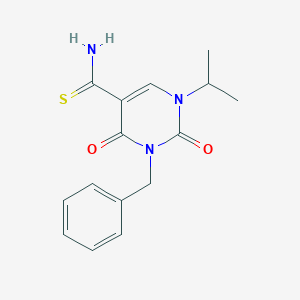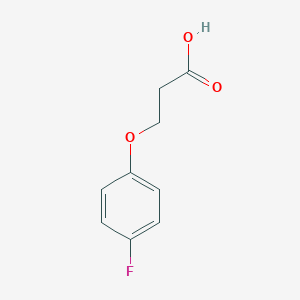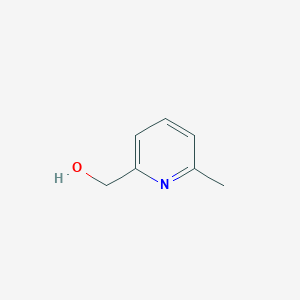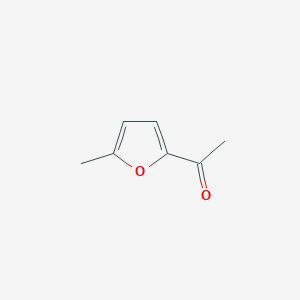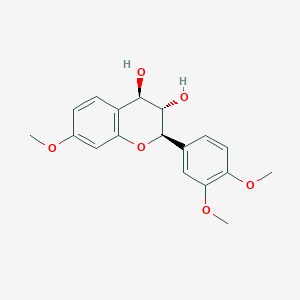
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol, also known as 7,8-dihydroxyflavone (7,8-DHF), is a flavonoid compound that has gained attention in recent years due to its potential therapeutic applications.
作用機序
The neuroprotective effects of 7,8-DHF are thought to be mediated through the activation of the tropomyosin receptor kinase B (TrkB) pathway. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 7,8-DHF binds to the TrkB receptor and activates downstream signaling pathways, leading to increased neuronal survival and function.
生化学的および生理学的効果
In addition to its neuroprotective effects, 7,8-DHF has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using 7,8-DHF in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the brain. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurological disorders. However, one limitation is the need for further research to fully understand its safety and efficacy in humans.
将来の方向性
There are several future directions for the research of 7,8-DHF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand its anti-inflammatory, anti-cancer, and anti-diabetic properties.
合成法
The synthesis of 7,8-DHF can be achieved through several methods, including chemical synthesis and extraction from natural sources. One chemical synthesis method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxyphenethylamine in the presence of a reducing agent. Extraction of 7,8-DHF can be achieved from plants such as Tridax procumbens and Securidaca longepedunculata.
科学的研究の応用
7,8-DHF has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to enhance cognitive function and memory in animal models. Additionally, 7,8-DHF has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
特性
CAS番号 |
1166-04-7 |
|---|---|
製品名 |
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol |
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
(2R,3S,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene-3,4-diol |
InChI |
InChI=1S/C18H20O6/c1-21-11-5-6-12-14(9-11)24-18(17(20)16(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,16-20H,1-3H3/t16-,17+,18-/m1/s1 |
InChIキー |
QCFSYZYQJLPYCO-FGTMMUONSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)[C@H]([C@@H]([C@H](O2)C3=CC(=C(C=C3)OC)OC)O)O |
SMILES |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
正規SMILES |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
同義語 |
(2R)-2α-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3β,4α-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



